molecular formula C7H6ClI B1581119 1-(Chloromethyl)-2-iodobenzene CAS No. 59473-45-9

1-(Chloromethyl)-2-iodobenzene

Cat. No.: B1581119
CAS No.: 59473-45-9
M. Wt: 252.48 g/mol
InChI Key: FTMNWZHKQGKKAU-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-iodobenzene is an organic compound characterized by the presence of both a chloromethyl group and an iodine atom on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-iodobenzene can be synthesized through several methods:

  • Chloromethylation of 2-iodobenzene: This involves the reaction of 2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

  • Sandmeyer Reaction: This method involves the diazotization of 2-iodoaniline followed by the reaction with chloromethyl chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chloromethylation reactions, ensuring the efficient use of reagents and optimal reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-iodobenzene undergoes various types of reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodic acid derivatives.

  • Reduction: The chloromethyl group can be reduced to form a methylene group.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Iodic acid derivatives.

  • Reduction: Methylene derivatives.

  • Substitution: Alkyl or aryl substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-2-iodobenzene is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2-bromobenzene

  • 1-(Chloromethyl)-2-fluorobenzene

  • 1-(Chloromethyl)-2-chlorobenzene

This comprehensive overview highlights the significance of 1-(Chloromethyl)-2-iodobenzene in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry.

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Properties

IUPAC Name

1-(chloromethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMNWZHKQGKKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208177
Record name 1-(Chloromethyl)-2-iodobenzene
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Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59473-45-9
Record name 2-Iodobenzyl chloride
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Record name 1-(Chloromethyl)-2-iodobenzene
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Record name 1-(Chloromethyl)-2-iodobenzene
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Record name 1-(chloromethyl)-2-iodobenzene
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Record name 1-(CHLOROMETHYL)-2-IODOBENZENE
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Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (2.0 ml, 29 mmol) and triethylamine (3.6 ml, 26 mmol) were added to a solution of o-iodobenzyl alcohol (5.0 g, 21 mmol) in methylene chloride (50 ml) cooled to 0° C., and the mixture was stirred at that temperature for 19 hours. A 5% aqueous sodium hydrogencarbonate solution was added, and the resulting mixture was extracted with methylene chloride. The methylene chloride layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (5.34 g).
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Synthesis routes and methods II

Procedure details

In a like manner p-iodoaniline and benzyl chloride were reacted to yield N,N-dibenzyl-p-iodoaniline, Rf =0.71, ethylamine and o-iodo-benzyl chloride were reacted to yield N-ethyl-o-iodobenzylamine, Rf =0.55, propylamine and o-iodo-benzyl chloride were reacted to yield N-propyl-o-iodobenzylamine, Rf =0.67, p-iodo-aniline and phenethyl bromide were reacted to yield N-β-phenethyl-p-iodoaniline, Rf =0.73, β-phenethylamine and o-iodobenzyl bromide were reacted to yield N-β-phenethyl-o-iodobenzylamine, Rf =0.64, N-β-phenethyl-o-iodo-benzylamine and phenethyl bromide were reacted to yield N,N-di-β-phenethyl-o-iodobenzylamine, Rf =0.64, ethylamine and o-iodobenzyl chloride were reacted to yield N,N-di-o-iodobenzylethylamine, Rf =0.80, 2,5-dimethylpyrrolidine and o-iodobenzyl chloride were reacted to yield N-o-iodobenzyl-2,5-dimethylpyrrolidine, Rf =0.78, and N-isopropyl-β-phenethylamine and o-iodo-benzyl bromide were reacted to yield N-β-phenethyl-o-iodo-β-phenethylamine, Rf =0.66.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Iodobenzyl chloride utilized in the synthesis of complex organic molecules?

A1: 2-Iodobenzyl chloride serves as a crucial starting material for creating various cyclic compounds. Its reactivity stems from the presence of both iodine and chlorine atoms. [, ]

  • Formation of ortho-chloromethyl aryl cuprates: Reacting 2-Iodobenzyl chloride with n-butyllithium facilitates halogen-metal exchange, generating ortho-chloromethyl aryl cuprates. These cuprates can then react with various electrophiles, such as enones, paving the way for subsequent annulation reactions, which are essential for constructing ring systems. []
  • Alkylation and Intramolecular Arylation: The lithium monoenolates of N,N,N',N'-tetramethylbutanediamide or N,N,N',N'-tetramethylpentanediamide react with 2-Iodobenzyl chloride to yield alkylated intermediates. These intermediates undergo intramolecular arylation under specific reaction conditions, leading to the formation of tricyclic compounds like succinimido[3,4-b]indane and 1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine-2,4-dione. []

Q2: What mechanistic insights have been gained regarding the intramolecular arylation reactions involving 2-Iodobenzyl chloride derivatives?

A2: Research suggests that the intramolecular arylation reactions involving derivatives of 2-Iodobenzyl chloride might proceed through competing pathways: []

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